![molecular formula C11H13ClO3S B2618539 (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 2126144-85-0](/img/structure/B2618539.png)
(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and conformational analysis. Techniques like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial Agents: A study reported the successful preparation of new tetrahydronaphthalene-sulfonamide derivatives, showcasing potent in vitro antimicrobial inhibitory activities against various bacterial strains and Candida Albicans. These compounds were synthesized from a new synthetic route involving 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride 2, underscoring the potential of tetrahydronaphthalene derivatives in developing antimicrobial agents (Mohamed et al., 2021).
- Anticancer Activity: Research has also highlighted the anticancer activity of ureas and sulfamides derived from 1-aminotetralins, indicating that specific derivatives like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea exhibited significant cytotoxic activity against human glioblastoma and prostate cancer cell lines. This suggests the potential of these compounds as anticancer agents (Özgeriş et al., 2017).
Chemical Synthesis and Mechanistic Studies
- Novel Synthesis Methods: Innovative synthesis methods for dopaminergic compounds like 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid highlight the utility of tetrahydronaphthalene derivatives in synthesizing biologically active compounds, potentially useful in neurological research (Öztaşkın et al., 2011).
- Mechanistic Insights into Chemical Reactions: Studies involving tetrahydronaphthalene complexes have provided valuable insights into the activation of styrenes toward Diels−Alder Cycloadditions, demonstrating the formation of complex molecules with potential applications in medicinal chemistry and material sciences (Kolis et al., 1998).
Environmental and Sensory Applications
- Metal Ion Sensing: Research into fluorescent sensors for metal detection revealed that derivatives of naphthalene-sulfonyl chloride compounds could selectively detect toxic metals like antimony and thallium at parts per billion levels, offering a contemporary approach to environmental monitoring and safety (Qureshi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,2S)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYFAGVIHLEQJW-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](CCC2=CC=CC=C12)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
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